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Compound of Interest

1-Phenyl-2-(4-
Compound Name: _ _
phenyipiperazino)-1-ethanol

. Get Quote

Cat. No.: B1295947

Literature Review: 1-Phenyl-2-(4-
phenylpiperazino)-1-ethanol

A comprehensive review of existing scientific literature reveals a significant gap in detailed
research and publicly available data for the specific compound 1-Phenyl-2-(4-
phenylpiperazino)-1-ethanol. While the chemical structure is defined and the compound is
listed in chemical databases, extensive pharmacological, mechanistic, and toxicological studies
appear to be unpublished or not readily accessible. This technical guide, therefore, summarizes
the available information on closely related phenylpiperazine derivatives to provide a contextual
understanding of the potential properties and research methodologies that could be applied to
the target compound.

~hemical Identi

Property Value

IUPAC Name 1-Phenyl-2-(4-phenylpiperazin-1-yl)ethan-1-ol
Molecular Formula Ci18H22N20

Molecular Weight 282.38 g/mol

CAS Number 94262-62-1
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Synthesis and Chemical Data

Detailed, peer-reviewed synthetic protocols specifically for 1-Phenyl-2-(4-
phenylpiperazino)-1-ethanol are not extensively documented in the searched literature.
However, the synthesis of structurally similar N-phenylpiperazino-N'-beta-ethanol derivatives
has been reported. A general synthetic approach for such compounds involves the reaction of a
substituted phenylethanolamine with a phenylpiperazine derivative.

A potential synthetic route could be conceptualized as a two-step process:

Styrene Oxide Ghenylpiperazine)

Nucleophilic
ring-opening

G—PhenyI-2-(4-phenyIpiperazino)—l-ethancD

Click to download full resolution via product page

Caption: Conceptual synthetic pathway for 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol.

Pharmacological Profile of Related
Phenylpiperazine Derivatives

While no specific pharmacological data for 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol was
found, the broader class of phenylpiperazine derivatives is known to exhibit a wide range of
biological activities, primarily targeting the central nervous system. Many clinically used drugs
with antipsychotic, anxiolytic, antidepressant, and hypnotic properties contain the
phenylpiperazine scaffold.

Research on related compounds suggests that they frequently interact with various
neurotransmitter receptors, including:
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» Dopamine Receptors (D2-like): Many antipsychotic phenylpiperazine derivatives act as
antagonists or partial agonists at D2 receptors.

e Serotonin Receptors (5-HT1a, 5-HT2a): Affinity for these receptors is common and contributes
to the antipsychotic and antidepressant effects of these compounds.

e Adrenergic Receptors (01): Interaction with these receptors can also be a feature of this
class of molecules.

Potential Mechanisms of Action (Hypothetical)

Based on the pharmacology of structurally related compounds, 1-Phenyl-2-(4-
phenylpiperazino)-1-ethanol could potentially modulate dopaminergic and serotonergic
pathways. A hypothetical signaling pathway is illustrated below, based on the common targets
of phenylpiperazine derivatives.

1-Phenyl-2-(4-phenylpiperazino)-1-ethanol
(Hypothetical Antagonist)
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Caption: Hypothetical antagonistic action on the D2 receptor signaling pathway.

Methodologies for Future Research

To elucidate the pharmacological profile of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol, a
systematic experimental approach would be required. The following outlines key experimental
protocols that are commonly employed for the characterization of novel psychoactive

compounds.

In Vitro Assays
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Receptor Binding Assays:

e Objective: To determine the binding affinity of the compound for a panel of relevant CNS
receptors (e.g., dopamine D1, D2, D3, Da; serotonin 5-HT1a, 5-HT2a, 5-HT2c; adrenergic aa,

02).

e General Protocol:

o

Prepare cell membrane homogenates expressing the receptor of interest.

o Incubate the membranes with a specific radioligand and varying concentrations of the test
compound.

o After reaching equilibrium, separate bound from free radioligand by rapid filtration.
o Quantify the radioactivity of the filters to determine the amount of bound radioligand.

o Calculate the I1Cso (concentration of compound that inhibits 50% of specific binding) and
subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Functional Assays:

o Objective: To determine whether the compound acts as an agonist, antagonist, or inverse
agonist at the identified target receptors.

o Example Protocol (cCAMP Assay for D2 Receptor):
o Culture cells stably expressing the D2 receptor.

o Treat the cells with a known D2 receptor agonist (e.g., quinpirole) in the presence and
absence of varying concentrations of the test compound.

o Lyse the cells and measure the intracellular concentration of cyclic AMP (CAMP) using an
appropriate assay kit (e.g., ELISA, HTRF).

o An antagonist will block the agonist-induced decrease in CAMP levels.

In Vivo Models
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Behavioral Assays in Rodents:

o Objective: To assess the effects of the compound on animal behavior, which can be
indicative of its potential therapeutic utility (e.g., antipsychotic, anxiolytic).

o Example Protocol (Apomorphine-Induced Climbing in Mice for Antipsychotic Activity):
o Administer the test compound or vehicle to mice.

o After a defined pretreatment time, administer a dopamine agonist such as apomorphine to
induce stereotyped climbing behavior.

o Observe and score the climbing behavior at regular intervals.

o Areduction in climbing behavior suggests a potential antipsychotic-like effect through
dopamine receptor blockade.
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Caption: General experimental workflow for preclinical drug discovery.

Conclusion

There is a notable absence of detailed scientific literature on the synthesis, pharmacology, and
mechanism of action of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. While its chemical
structure places it within the broadly researched class of phenylpiperazine derivatives, its
specific biological activities remain uncharacterized in the public domain. Future research,
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employing standard in vitro and in vivo pharmacological assays, is necessary to determine the
therapeutic potential of this compound. The information and methodologies presented in this
guide, based on related compounds, provide a foundational framework for such investigations.

« To cite this document: BenchChem. ["1-Phenyl-2-(4-phenylpiperazino)-1-ethanol literature
review"]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295947#1-phenyl-2-4-phenylpiperazino-1-ethanol-
literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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